molecular formula C18H16ClN3O3 B11207056 (5-chloro-1H-indol-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(5-chloro-1H-indol-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11207056
M. Wt: 357.8 g/mol
InChI Key: PORIVJUJMJLOFG-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the furan-2-carbonyl and piperazine-1-carbonyl groups enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H16ClN3O3/c19-13-3-4-14-12(10-13)11-15(20-14)17(23)21-5-7-22(8-6-21)18(24)16-2-1-9-25-16/h1-4,9-11,20H,5-8H2

InChI Key

PORIVJUJMJLOFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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